molecular formula C10H13NO B13113188 2-Ethyl-N-methylbenzamide CAS No. 634924-12-2

2-Ethyl-N-methylbenzamide

Cat. No.: B13113188
CAS No.: 634924-12-2
M. Wt: 163.22 g/mol
InChI Key: WLZGIDWQSBLOAU-UHFFFAOYSA-N
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Description

2-Ethyl-N-methylbenzamide is an organic compound with the molecular formula C10H13NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-N-methylbenzamide typically involves the reaction of 2-ethylbenzoic acid with methylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic processes. One such method involves the use of copper-based metal-organic frameworks to promote oxidative couplings, resulting in high yields and efficient synthesis . This approach is considered environmentally friendly and economically viable due to its high atom economy and reaction mass efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Ethyl-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact mechanisms are still under investigation, and ongoing research aims to elucidate the detailed pathways involved.

Comparison with Similar Compounds

    N-Methylbenzamide: A simpler analog with a methyl group attached to the nitrogen atom.

    N,N-Dimethylbenzamide: Contains two methyl groups on the nitrogen atom.

    N-Ethylbenzamide: Features an ethyl group on the nitrogen atom.

Comparison: 2-Ethyl-N-methylbenzamide is unique due to the presence of both an ethyl and a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-Methylbenzamide and N,N-Dimethylbenzamide, the additional ethyl group in this compound may enhance its lipophilicity and ability to interact with hydrophobic environments .

Properties

CAS No.

634924-12-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethyl-N-methylbenzamide

InChI

InChI=1S/C10H13NO/c1-3-8-6-4-5-7-9(8)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

WLZGIDWQSBLOAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC

Origin of Product

United States

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